Benzo[b]thiophene-3-carboxylic acid, 2,2'-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester
Overview
Description
Diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) involves multiple steps. The process typically starts with the preparation of the benzothiophene core, followed by the introduction of the carboxylate groups and the diimino linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-[(1-oxo-2-phenylethyl)imino]malonate: A related compound with similar structural features but different functional groups.
Diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate): A compound with a similar core structure but different substituents.
Uniqueness
Diethyl 2,2’-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2,2-diphenylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O5S2/c1-5-44-35(41)31-27-19-17-23(3)21-29(27)46-33(31)39-37(43)38(25-13-9-7-10-14-25,26-15-11-8-12-16-26)40-34-32(36(42)45-6-2)28-20-18-24(4)22-30(28)47-34/h7-16,23-24,40H,5-6,17-22H2,1-4H3,(H,39,43) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXVSQVDPVQXTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)NC5=C(C6=C(S5)CC(CC6)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101102105 | |
Record name | Benzo[b]thiophene-3-carboxylic acid, 2,2′-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101102105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438216-35-4 | |
Record name | Benzo[b]thiophene-3-carboxylic acid, 2,2′-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438216-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-3-carboxylic acid, 2,2′-[(2-oxo-1,1-diphenyl-1,2-ethanediyl)diimino]bis[4,5,6,7-tetrahydro-6-methyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101102105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.